4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride
Overview
Description
“4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClFNO2S . It has a molecular weight of 293.79 . This compound is part of the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms, as well as a hydrochloride group. The pyrrolidine ring is a five-membered nitrogen heterocycle . The fluorobenzyl group contributes to the stereochemistry of the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 182-186°C . The compound is stored at room temperature .Scientific Research Applications
Pharmacological Effects and Applications
Paroxetine Hydrochloride : A derivative of phenylpiperidine, Paroxetine hydrochloride, demonstrates its utility as a selective serotonin reuptake inhibitor, indicating potential applications in treating various psychological disorders (Germann, Ma, Han, & Tikhomirova, 2013).
Biological Activities : Research into 4-piperidinylthioether and sulfone derivatives reveals potential in developing 5-HT2A selective ligands, demonstrating relevance in neurological research (Wang, Wen, Huang, Bi, & Tan, 2001).
Antimicrobial Applications : Studies on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives show significant antimicrobial activities, particularly against pathogens affecting tomato plants (Vinaya et al., 2009).
Human Beta(3) Agonists : Novel (4-piperidin-1-yl)-phenyl sulfonamides, acting as potent human beta(3) agonists, suggest potential in treating disorders related to adrenergic receptors (Hu et al., 2001).
Chemical Synthesis and Analysis
Fsec-Cl Protection : The synthesis and application of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) as a protective group in carbohydrate chemistry highlight its utility in organic synthesis (Spjut, Qian, & Elofsson, 2010).
Characterization of Degradation Products : Research on the characterization of degradation products of paroxetine hydrochloride hemihydrate provides insights into the stability and quality control of pharmaceutical substances (Munigela et al., 2008).
Synthesis of Piperidine Derivatives : The synthesis of highly functionalized piperidine derivatives using silica sulfuric acid as a catalyst contributes to advancements in organic chemistry (Basyouni et al., 2015).
Assay Method for CVS Disorder Agent : The development of an assay method for quality control and stability studies of a CVS disorder agent highlights the importance of analytical methods in pharmaceutical research (Dwivedi et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
4-[(3-fluorophenyl)sulfonylmethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S.ClH/c13-11-2-1-3-12(8-11)17(15,16)9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMPAUPXBJNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.